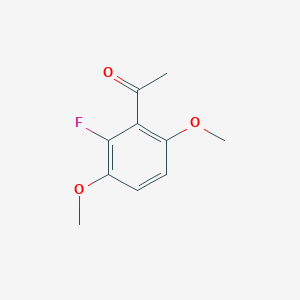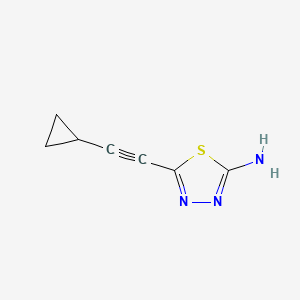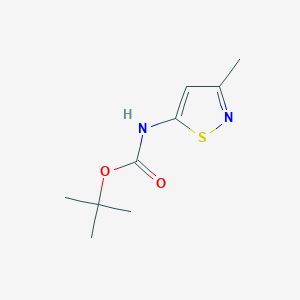![molecular formula C10H15NOS B13943925 4-[2-(Ethylsulfanyl)ethoxy]aniline CAS No. 790617-44-6](/img/structure/B13943925.png)
4-[2-(Ethylsulfanyl)ethoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Ethylsulfanyl)ethoxy]aniline is an organic compound with the molecular formula C10H15NOS It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a 2-(ethylsulfanyl)ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Ethylsulfanyl)ethoxy]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloroaniline with 2-(ethylsulfanyl)ethanol under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-chloroaniline in a suitable solvent such as ethanol.
- Add 2-(ethylsulfanyl)ethanol and a base such as potassium carbonate.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the mixture and extract the product using an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Ethylsulfanyl)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-[2-(Ethylsulfanyl)ethoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Ethylsulfanyl)ethoxy]aniline involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring allows for π-π interactions with other aromatic systems, while the aniline moiety can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxyaniline: An aromatic ether with similar structural features but lacks the ethylsulfanyl group.
4-Aminophenetole: Another derivative of aniline with an ethoxy group at the para position.
Uniqueness
4-[2-(Ethylsulfanyl)ethoxy]aniline is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other aniline derivatives. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
790617-44-6 |
|---|---|
Molecular Formula |
C10H15NOS |
Molecular Weight |
197.30 g/mol |
IUPAC Name |
4-(2-ethylsulfanylethoxy)aniline |
InChI |
InChI=1S/C10H15NOS/c1-2-13-8-7-12-10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 |
InChI Key |
IOVZRGZIYDNDPR-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


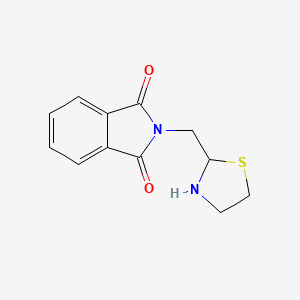
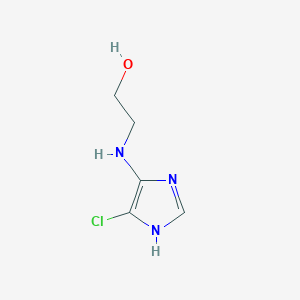

![Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]-](/img/structure/B13943868.png)
![4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13943892.png)

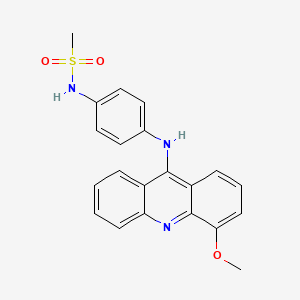
![2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13943900.png)
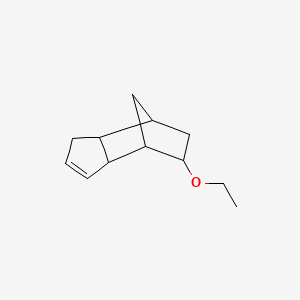
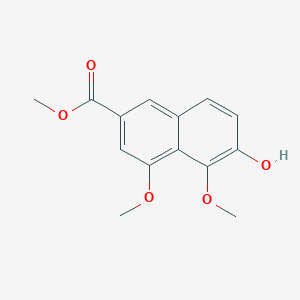
![n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943912.png)
